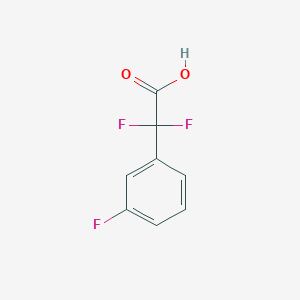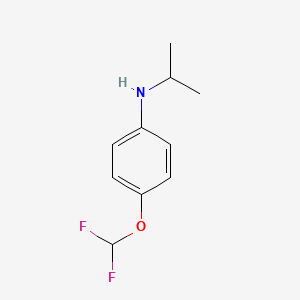
4-(Difluoromethoxy)-N-(propan-2-yl)aniline
Übersicht
Beschreibung
4-(Difluoromethoxy)-N-(propan-2-yl)aniline, commonly known as DFMA, is an organic compound with a wide range of applications. It is a colorless, volatile liquid with a strong odor that is widely used in the synthesis of organic compounds and as a reagent in organic chemistry. DFMA is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. DFMA is a versatile compound with properties that make it suitable for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
4-(Difluoromethoxy)-N-(propan-2-yl)aniline, as a monomer, has been successfully synthesized for polymer applications. Its structure has been confirmed through techniques like infrared (IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopies. These polymers have shown promising applications, particularly in the fabrication of dye-sensitized solar cells. The polymers' electrochemical synthesis and properties have been optimized for high conductivity and porous characteristics, enhancing their effectiveness as counter electrodes in solar cell fabrication. Photovoltaic experiments revealed that these polymer composites offer greater energy conversion efficiency compared to traditional platinum counter electrodes (Shahhosseini et al., 2016).
Development of Electrochromic Materials
Novel donor-acceptor systems involving derivatives of this compound have been synthesized for electrochromic applications. These systems exhibit outstanding optical contrasts and fast switching speeds in the near-infrared region, making them suitable for use in electrochromic devices. The electrochemical and optical properties of these materials, including their band gaps and fluorescence emission, are crucial for their application in organic electroluminescent (EL) devices and NIR region applications (Li et al., 2017).
Application in Liquid Crystals
Derivatives of this compound have been synthesized and found to exhibit stable liquid crystalline properties. These derivatives show potential in the development of liquid crystals with specific properties, such as high orientational order and smectic phases. The study of these compounds contributes to understanding the influence of molecular structure on the liquid crystalline behavior and the development of new liquid crystalline materials (Miyajima et al., 1995).
Chemical Oxidative Copolymerization
The chemical oxidative copolymerization of aniline with derivatives, including this compound, has been explored for producing water-soluble and self-doped polyaniline derivatives. These copolymers have potential applications in areas where water solubility and electrical conductivity are critical (Prévost et al., 1999).
Electrochemical and ESR Studies
The incorporation of aniline sulfonic acid derivatives, including this compound, into layered double hydroxides (LDHs) has been probed using ESR and electrochemical studies. These studies provide insights into the degree of connectivity between guest monomers and the potential for these hybrid materials in various applications (Moujahid et al., 2005).
Preparation of Polyurethanes
Aromatic polyurethanes containing triphenylamine derivatives have been synthesized using this compound. These polyurethanes exhibit stable and reversible electrochromic properties, indicating potential applications in smart windows, memory devices, and electrochromic materials (Ji et al., 2016).
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-7(2)13-8-3-5-9(6-4-8)14-10(11)12/h3-7,10,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFFICHFGGODGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



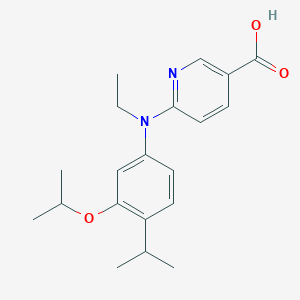
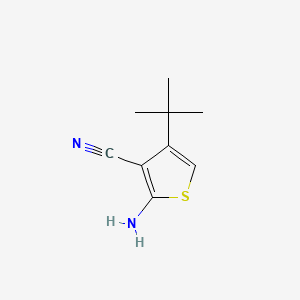
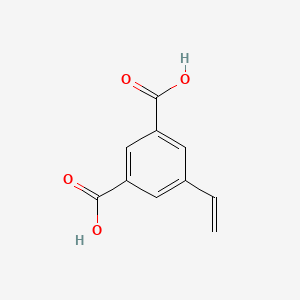


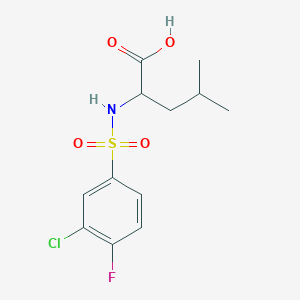
amine](/img/structure/B3076854.png)
![[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride](/img/structure/B3076862.png)
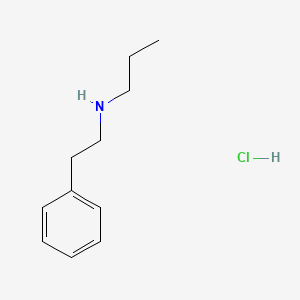
![4-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B3076891.png)
![3-{[(4-Fluorophenyl)methyl]amino}benzamide](/img/structure/B3076906.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3076917.png)

